molecular formula C9H13N3O3 B15221015 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-

4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-

Cat. No.: B15221015
M. Wt: 211.22 g/mol
InChI Key: JNHITXZNDCMVFH-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- is a heterocyclic organic compound that features a pyrimidinone core substituted with an amino group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1,3-dioxolane and appropriate pyrimidine derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2,2-dimethyl-1,3-dioxolane with a suitable reagent under controlled conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrimidinone core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The unique structural properties make it a candidate for the development of novel materials with specific functionalities.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- involves its interaction with specific molecular targets. The amino group and the dioxolane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
  • 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
  • 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-

Uniqueness

The uniqueness of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

2-amino-4-(2,2-dimethyl-1,3-dioxolan-4-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N3O3/c1-9(2)14-4-6(15-9)5-3-7(13)12-8(10)11-5/h3,6H,4H2,1-2H3,(H3,10,11,12,13)

InChI Key

JNHITXZNDCMVFH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C2=CC(=O)NC(=N2)N)C

Origin of Product

United States

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